molecular formula C18H17NO2 B14669542 4-(Dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione CAS No. 36777-65-8

4-(Dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione

Cat. No.: B14669542
CAS No.: 36777-65-8
M. Wt: 279.3 g/mol
InChI Key: UWLLHBWUIGRKGG-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione is an organic compound characterized by the presence of a dimethylamino group and two phenyl groups attached to a butene-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione typically involves the reaction of dimethylamine with a suitable precursor, such as a benzaldehyde derivative. One common method is the condensation reaction between 4-dimethylaminobenzaldehyde and acetophenone under basic conditions. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers. The compound can also undergo electron transfer reactions, contributing to its redox properties. These interactions can affect cellular pathways and molecular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its combination of a dimethylamino group with a butene-dione backbone and two phenyl groups sets it apart from other similar compounds, providing unique opportunities for research and industrial applications.

Properties

CAS No.

36777-65-8

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

4-(dimethylamino)-1,3-diphenylbut-3-ene-1,2-dione

InChI

InChI=1S/C18H17NO2/c1-19(2)13-16(14-9-5-3-6-10-14)18(21)17(20)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

UWLLHBWUIGRKGG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C1=CC=CC=C1)C(=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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